
Arundifungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arundifungin is a natural product found in Arthrinium arundinis with data available.
Scientific Research Applications
Antifungal Properties
Arundifungin, a novel antifungal compound, has shown effectiveness against various fungal strains. It was identified as a potent inhibitor of glucan synthesis, which is crucial in fungal cell wall formation. Arundifungin has been found to cause morphological alterations in Aspergillus fumigatus hyphae, similar to those caused by echinocandins, another class of antifungal agents. Its antifungal spectrum is comparable to echinocandins and papulacandins, demonstrating a preference for inhibiting the growth of Candida and Aspergillus strains (Cabello et al., 2001).
Stereo-Structural Assignment
DFT (Density Functional Theory) calculation-assisted stereo-structural assignment of arundifungin has been conducted. This process involved determining the relative and absolute configuration of arundifungin's polycyclic ring moiety and acyclic side chain. The study also discovered 26-deoxyarundifungin, a derivative with slightly weaker antifungal activity, indicating the moderate contribution of the hydroxy group at C-26 to the activity (Nishiyama et al., 2019).
Structural Relation to Other Compounds
Arundifungin is structurally related to other sterol sulfates, as indicated in a study identifying a novel antifungal agent Sch 601324 from Chrysosporium sp. This relation underlines the diversity of sterol-based antifungal compounds and provides insights into the structural components contributing to their antifungal efficacy (Yang et al., 2003).
Potential in Anti-Candida Metabolite Production
Arundifungin has been identified in a study focusing on metabolites produced by endophytic fungi with activity against Candida albicans. This discovery points to the role of endophytic fungi related to plant pathogens as sources of bioactive compounds like arundifungin, expanding the understanding of natural antifungal agents (Weber et al., 2007).
properties
Product Name |
Arundifungin |
|---|---|
Molecular Formula |
C34H56O8 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
4-[[17-hydroxy-4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56O8/c1-21(8-11-25(36)32(6,40)20-35)34(41)19-18-31(5)23-9-10-24-29(2,3)26(42-28(39)13-12-27(37)38)15-16-30(24,4)22(23)14-17-33(31,34)7/h21,24-26,35-36,40-41H,8-20H2,1-7H3,(H,37,38) |
InChI Key |
GLRAJYAKZQKFPH-UHFFFAOYSA-N |
SMILES |
CC(CCC(C(C)(CO)O)O)C1(CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CCC(=O)O)C)C)C)O |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1(CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CCC(=O)O)C)C)C)O |
synonyms |
arundifungin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



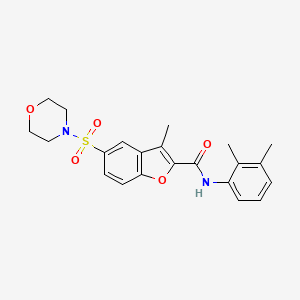
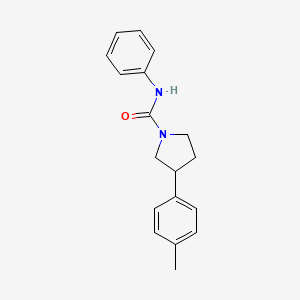
![N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1228916.png)
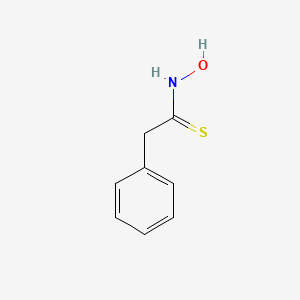
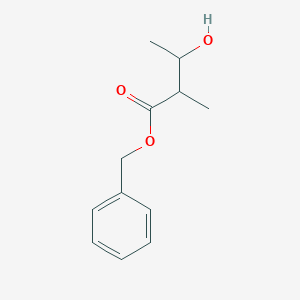
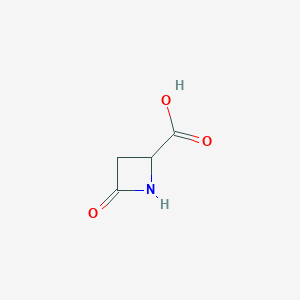
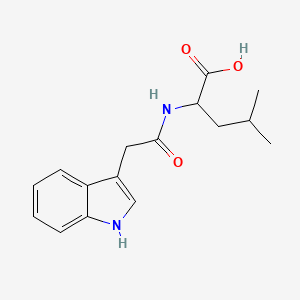
![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)
![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)
![2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228931.png)
![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)
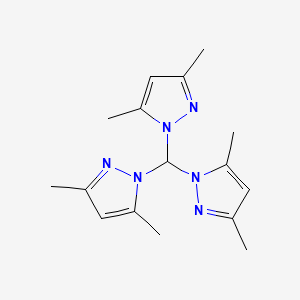
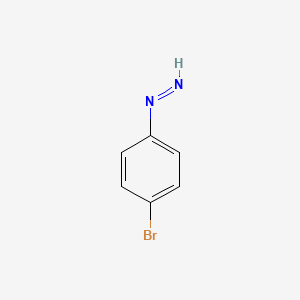
![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)